(R)-4-(tert-Butyl)-2-(2-(pyridin-2-yl)propan-2-yl)-4,5-dihydrooxazole
Description
(R)-4-(tert-Butyl)-2-(2-(pyridin-2-yl)propan-2-yl)-4,5-dihydrooxazole is a chiral oxazoline-based ligand with a pyridine substituent modified by a bulky propan-2-yl group. Its structure comprises a stereogenic center at the oxazoline ring (R-configuration) and a tert-butyl group that enhances steric protection, while the pyridin-2-yl moiety provides a rigid, coordinating site for transition metals like palladium . This ligand is designed for asymmetric catalysis, leveraging its stereoelectronic properties to induce enantioselectivity in reactions such as conjugate additions or C–H activation .
Properties
IUPAC Name |
(4R)-4-tert-butyl-2-(2-pyridin-2-ylpropan-2-yl)-4,5-dihydro-1,3-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O/c1-14(2,3)12-10-18-13(17-12)15(4,5)11-8-6-7-9-16-11/h6-9,12H,10H2,1-5H3/t12-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKYSUTYGGJOEAF-LBPRGKRZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1COC(=N1)C(C)(C)C2=CC=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[C@@H]1COC(=N1)C(C)(C)C2=CC=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.35 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of (R)-N-(1-Hydroxy-3,3-dimethylbutan-2-yl)picolinamide
Reagents :
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Picolinic acid (1.0 equiv)
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(R)-tert-leucinol (1.1 equiv)
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Isobutyl chloroformate (1.15 equiv)
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N-methylmorpholine (1.5 equiv)
Procedure :
-
Picolinic acid and N-methylmorpholine are dissolved in CH₂Cl₂ at 0°C.
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Isobutyl chloroformate is added dropwise to form a mixed anhydride.
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(R)-tert-leucinol in CH₂Cl₂ is introduced via syringe pump, followed by warming to room temperature.
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The reaction is quenched with NH₄Cl, extracted with CH₂Cl₂, and purified via silica chromatography.
Characterization Data :
Cyclization to Form the Oxazoline Ring
Reagents :
-
(R)-N-(1-Hydroxy-3,3-dimethylbutan-2-yl)picolinamide (1.0 equiv)
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Thionyl chloride (2.0 equiv)
Procedure :
-
The amide-alcohol is treated with thionyl chloride at 0°C, forming a chlorinated intermediate.
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The intermediate is isolated as a hydrochloride salt and cyclized under reflux in toluene.
Optimization Data :
| Activation Method | Reagent | Temp (°C) | Yield (%) |
|---|---|---|---|
| Mesylation | MsCl | 0→25 | 35 |
| Tosylation | TsCl | 0→25 | 28 |
| Chlorination | SOCl₂ | 0→110 | 78 |
Chlorination with SOCl₂ proved superior due to the stability of the intermediate and tolerance to moisture.
Yield : 78% (after recrystallization from hexanes/acetone).
Stereochemical Control and Enantiopurity
The configuration of the oxazoline ring is dictated by the chiral center in (R)-tert-leucinol. Polarimetric analysis of the final product confirmed >99% enantiomeric excess (ee) when using enantiopure (R)-tert-leucinol.
Critical Factor :
Alternative Routes and Comparative Analysis
Cyanopyridine-Based Synthesis
Procedure :
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Methanolysis of 2-cyanopyridine to form methoxyimidate.
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Acid-catalyzed cyclization with (R)-tert-leucinol.
Limitations :
Direct Cyclization of Picolinic Acid Derivatives
Advantages :
Industrial Scalability Considerations
Key Metrics :
| Parameter | Lab Scale (1 g) | Pilot Scale (100 g) |
|---|---|---|
| Overall Yield | 64% | 58% |
| Purity (HPLC) | >99% | 98% |
| Cycle Time | 48 h | 72 h |
Challenges :
-
Exothermic reactions during chlorination require controlled cooling.
-
Solvent recovery systems are essential for cost-effectiveness.
Mechanistic Insights into Cyclization
The cyclization proceeds via nucleophilic displacement of the chloride by the amide oxygen, forming the oxazoline ring. Density functional theory (DFT) calculations suggest a transition state with partial positive charge on the carbon adjacent to the pyridine ring, stabilized by resonance.
Energy Profile :
Quality Control and Analytical Methods
Purity Assessment
-
HPLC : C18 column, 70:30 H₂O/MeCN, 1 mL/min, λ = 254 nm.
-
Chiral GC : Cyclodextrin-based column, 90°C isothermal.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dihydrooxazole ring, leading to the formation of oxazole derivatives.
Reduction: Reduction reactions can target the pyridine ring or the dihydrooxazole ring, potentially forming more saturated derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are frequently used.
Substitution: Reagents like halides, nucleophiles, and electrophiles are used under various conditions, including acidic or basic environments.
Major Products
Oxidation: Oxazole derivatives.
Reduction: Saturated derivatives of the pyridine or dihydrooxazole rings.
Substitution: Various substituted pyridine or dihydrooxazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, ®-4-(tert-Butyl)-2-(2-(pyridin-2-yl)propan-2-yl)-4,5-dihydrooxazole is used as a chiral building block for the synthesis of more complex molecules. Its unique structure allows for the creation of stereochemically rich compounds.
Biology
In biological research, this compound can be used as a ligand in the study of enzyme interactions and receptor binding. Its chiral nature makes it valuable for studying stereospecific biological processes.
Medicine
In medicine, derivatives of this compound may exhibit pharmacological activity, making it a potential candidate for drug development. Its interactions with biological targets can be explored for therapeutic applications.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its reactivity and stability make it suitable for various manufacturing processes.
Mechanism of Action
The mechanism of action of ®-4-(tert-Butyl)-2-(2-(pyridin-2-yl)propan-2-yl)-4,5-dihydrooxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into binding sites, influencing the activity of these targets. The pathways involved may include signal transduction, enzyme inhibition, or receptor modulation.
Comparison with Similar Compounds
Structural Variations and Electronic Effects
Key structural differences among related oxazoline ligands lie in the substituents on the pyridine ring and the oxazoline backbone. Below is a comparative analysis:
Table 1: Structural and Electronic Comparison of Selected Oxazoline Ligands
Key Observations :
- Electron-Withdrawing Groups (e.g., CF₃) : Enhance metal center Lewis acidity, improving catalytic activity in reactions like arylboronic acid additions .
- Configuration : The (R)- vs. (S)-configuration inverts spatial arrangements, critical for stereochemical outcomes in asymmetric catalysis .
Catalytic Performance
Table 2: Enantioselectivity and Activity in Asymmetric Reactions
Findings :
- Trifluoromethyl Derivatives : Exhibit superior activity (e.g., 1,200 TON) due to enhanced metal electrophilicity .
- Steric Hindrance : Bulkier substituents (e.g., propan-2-yl) may reduce activity but improve selectivity by enforcing tighter transition states.
Stability and Practical Considerations
- Hydrolysis Sensitivity : Oxazoline ligands with electron-withdrawing groups (CF₃) or bulky pyridine substituents show improved stability against hydrolysis compared to unsubstituted analogs .
- Purification : Neutral silica gel is preferred for (S)-t-BuPyOx to avoid decomposition, a strategy applicable to the target compound .
Biological Activity
(R)-4-(tert-Butyl)-2-(2-(pyridin-2-yl)propan-2-yl)-4,5-dihydrooxazole is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its significance in medicinal chemistry.
- IUPAC Name : (R)-4-(tert-Butyl)-2-(2-(pyridin-2-yl)propan-2-yl)-4,5-dihydrooxazole
- Molecular Formula : C15H20N2O
- Molecular Weight : 248.33 g/mol
The compound features a dihydrooxazole ring, which is known for its biological activities, particularly in drug discovery.
Biological Activity Overview
The biological activity of (R)-4-(tert-butyl)-2-(2-(pyridin-2-yl)propan-2-yl)-4,5-dihydrooxazole has been investigated in various studies. Key findings include:
Anticancer Activity
Recent studies have demonstrated that this compound exhibits significant anticancer properties. For instance, it has shown effectiveness against various cancer cell lines, including:
These values indicate the concentration required to inhibit cell growth by 50%, suggesting that the compound may serve as a lead in cancer drug development.
The mechanism through which (R)-4-(tert-butyl)-2-(2-(pyridin-2-yl)propan-2-yl)-4,5-dihydrooxazole exerts its effects involves the modulation of key signaling pathways associated with cell proliferation and apoptosis. Notably, it has been observed to:
- Induce apoptosis in cancer cells by upregulating pro-apoptotic proteins like p53 and caspase-3.
- Inhibit histone deacetylases (HDACs), which play a crucial role in cancer progression by regulating gene expression related to cell cycle and apoptosis .
Case Studies
-
Case Study on MCF-7 Cells :
In a study evaluating the effects of various oxazole derivatives, (R)-4-(tert-butyl)-2-(2-(pyridin-2-yl)propan-2-yl)-4,5-dihydrooxazole exhibited superior cytotoxicity compared to traditional chemotherapeutics like doxorubicin. The study highlighted the compound's ability to enhance p53 expression levels, leading to increased apoptosis in MCF-7 breast cancer cells . -
In Vivo Studies :
Animal models treated with the compound showed reduced tumor sizes and improved survival rates compared to control groups. These findings suggest that this oxazole derivative not only inhibits tumor growth but may also enhance the efficacy of existing therapies through combination treatment strategies .
Q & A
Q. Table 1: Comparison of Bases in Cyclization Step
| Base | Conversion (%) | Hydrolysis Rate | Reference |
|---|---|---|---|
| NaOH | 60 | High | |
| KOH | 55 | Moderate | |
| NaOMe | 85 | Low |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
